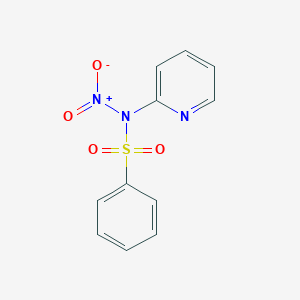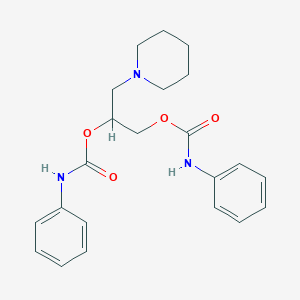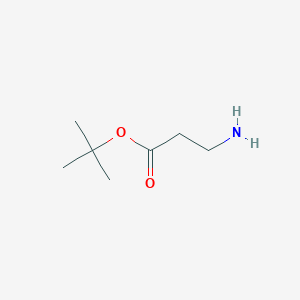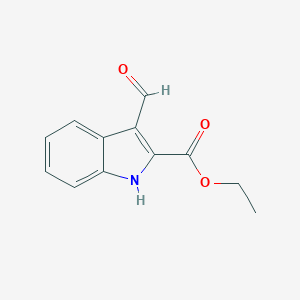
4-Nitro-N-2-pyridinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-N-2-pyridinylbenzenesulfonamide, also known as NPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that is commonly used as a tool compound to study protein-ligand interactions and drug design.
Mécanisme D'action
The mechanism of action of 4-Nitro-N-2-pyridinylbenzenesulfonamide is not fully understood, but it is believed to bind to proteins through hydrogen bonding and hydrophobic interactions. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. 4-Nitro-N-2-pyridinylbenzenesulfonamide has also been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates.
Effets Biochimiques Et Physiologiques
4-Nitro-N-2-pyridinylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the blood. 4-Nitro-N-2-pyridinylbenzenesulfonamide has also been shown to inhibit α-glucosidase, which can lead to a decrease in the breakdown of carbohydrates and a decrease in blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Nitro-N-2-pyridinylbenzenesulfonamide in lab experiments is its high yield of synthesis. It is also a relatively inexpensive compound, making it accessible to researchers with limited budgets. However, one of the limitations of using 4-Nitro-N-2-pyridinylbenzenesulfonamide is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the study of 4-Nitro-N-2-pyridinylbenzenesulfonamide. One area of research could be the development of 4-Nitro-N-2-pyridinylbenzenesulfonamide derivatives with improved solubility and binding affinity for specific proteins. Another area of research could be the use of 4-Nitro-N-2-pyridinylbenzenesulfonamide as a tool compound for the development of new drugs. Finally, 4-Nitro-N-2-pyridinylbenzenesulfonamide could be used in the study of protein-ligand interactions in complex biological systems, such as the human body.
Conclusion:
In conclusion, 4-Nitro-N-2-pyridinylbenzenesulfonamide is a chemical compound that has many potential applications in scientific research. It is a useful tool compound for studying protein-ligand interactions and drug design. The synthesis of 4-Nitro-N-2-pyridinylbenzenesulfonamide is efficient, and it has been shown to bind to a variety of proteins. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experiments. There are many potential future directions for the study of 4-Nitro-N-2-pyridinylbenzenesulfonamide, including the development of new derivatives and the study of protein-ligand interactions in complex biological systems.
Méthodes De Synthèse
The synthesis of 4-Nitro-N-2-pyridinylbenzenesulfonamide involves the reaction of 2-chloro-4-nitropyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure 4-Nitro-N-2-pyridinylbenzenesulfonamide. The yield of this reaction is typically high, making it an efficient method for synthesizing 4-Nitro-N-2-pyridinylbenzenesulfonamide.
Applications De Recherche Scientifique
4-Nitro-N-2-pyridinylbenzenesulfonamide has been widely used in scientific research as a tool compound to study protein-ligand interactions and drug design. It has been shown to bind to a variety of proteins, including carbonic anhydrase, human serum albumin, and α-glucosidase. 4-Nitro-N-2-pyridinylbenzenesulfonamide has also been used as a fluorescent probe to study protein-ligand interactions through fluorescence spectroscopy.
Propriétés
Numéro CAS |
1028-11-1 |
|---|---|
Nom du produit |
4-Nitro-N-2-pyridinylbenzenesulfonamide |
Formule moléculaire |
C11H9N3O4S |
Poids moléculaire |
279.27 g/mol |
Nom IUPAC |
N-nitro-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H9N3O4S/c15-14(16)13(11-8-4-5-9-12-11)19(17,18)10-6-2-1-3-7-10/h1-9H |
Clé InChI |
IGIJCSLARMNSOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=N2)[N+](=O)[O-] |
Autres numéros CAS |
1028-11-1 |
Synonymes |
4-NITRO-N-2-PYRIDINYL-BENZENESULPHONAMIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Silane, trimethyl[2-(phenylthio)ethoxy]-](/img/structure/B91817.png)


![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)




![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B91834.png)

